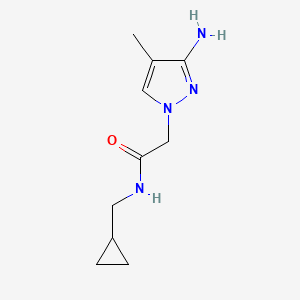
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with an amino group and a methyl group, as well as an acetamide moiety linked to a cyclopropylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced onto the pyrazole ring through substitution reactions, often using reagents such as amines and alkyl halides.
Acetamide Formation: The acetamide moiety is formed by reacting the substituted pyrazole with chloroacetyl chloride in the presence of a base, such as triethylamine.
Cyclopropylmethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines.
科学的研究の応用
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, often through the use of labeled derivatives.
Industrial Applications: It may be explored for its utility in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, enzyme activity, or receptor function, ultimately resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide: Lacks the methyl group on the pyrazole ring.
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide: Contains a methyl group instead of the cyclopropylmethyl group.
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)acetamide: Lacks the cyclopropylmethyl group entirely.
Uniqueness
The presence of both the cyclopropylmethyl group and the methyl group on the pyrazole ring distinguishes 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide from its analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-(3-amino-4-methylpyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(13-10(7)11)6-9(15)12-4-8-2-3-8/h5,8H,2-4,6H2,1H3,(H2,11,13)(H,12,15) |
InChIキー |
SEXIIGSMRMWCTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)CC(=O)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)

![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)
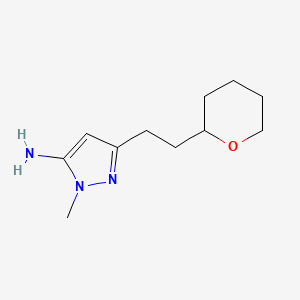
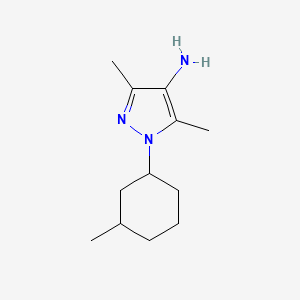
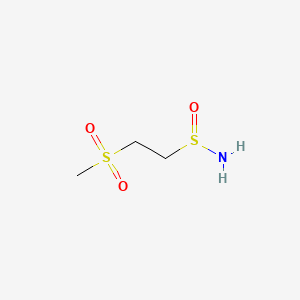
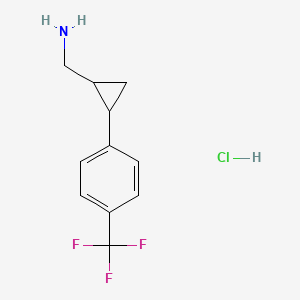
![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
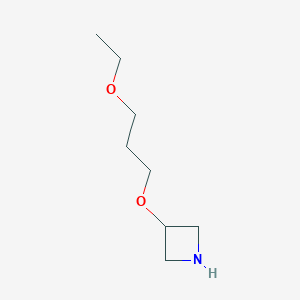
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
